1-(3-methoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound is a triazolopyrimidine derivative characterized by a piperazine ring linked to a 3-methoxybenzoyl group and a 3-(4-methoxyphenyl)-substituted triazolopyrimidine core. Its molecular formula is C₂₄H₂₃N₇O₃, with a molecular weight of 481.5 g/mol (CAS: 920177-35-1) . The structural complexity arises from the fusion of pharmacophoric motifs:
- Triazolopyrimidine core: Known for mimicking purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism.
- Piperazine moiety: Enhances solubility and bioavailability while facilitating hydrogen bonding with biological targets.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-8-6-17(7-9-18)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)16-4-3-5-19(14-16)33-2/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZPIBKBONQZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with analogs (see Table 1 for structural and activity differences):
Triazolopyrimidine Derivatives
Piperazine-Based Analogs
Pharmacological Profile and Mechanisms
The target compound exhibits multi-target activity:
- Anticancer : Inhibits topoisomerase II (IC₅₀: 0.8 µM) and induces apoptosis in MCF-7 cells via caspase-3 activation .
- Neuroprotective : Reduces oxidative stress in neuronal cells by scavenging ROS (EC₅₀: 10 µM) .
- Antimicrobial : Disrupts bacterial membrane integrity (MIC: 4 µg/mL vs. E. coli) .
Comparative Efficacy :
- vs. 1-(3-Chlorophenyl)piperazine : The target compound shows 3x higher CNS penetration due to methoxy groups .
- vs. Pyrazolo[3,4-d]pyrimidines : Superior topoisomerase II inhibition (2x higher affinity) .
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